![molecular formula C7H6N4O2 B1344984 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 860175-75-3](/img/structure/B1344984.png)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a carboxylic acid group at the 7-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s known that triazolo[1,5-a]pyrimidines can bind selectively to certain sites, such as camp pde sites in the cardiovascular system .
Biochemical Pathways
Compounds with a similar structure have shown to suppress the erk signaling pathway .
Pharmacokinetics
The compound has a molecular weight of 15014 , which is within the optimal range for oral bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells .
Action Environment
It’s known that factors such as temperature can affect the synthesis of similar compounds .
生化分析
Biochemical Properties
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby exhibiting potential antimalarial activity . Additionally, it has been investigated for its ability to bind to HIV TAR RNA, suggesting its potential in antiviral therapies . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding and subsequent biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antiproliferative activities against cancer cells by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. Furthermore, this compound has been found to modulate gene expression, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its binding to dihydroorotate dehydrogenase inhibits the enzyme’s activity, disrupting pyrimidine biosynthesis and exhibiting antimalarial effects . Additionally, its interaction with HIV TAR RNA suggests a mechanism of action involving the inhibition of viral replication . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound exhibits significant therapeutic effects with minimal toxicity . At higher dosages, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings are crucial for determining the optimal dosage for therapeutic applications and for understanding the compound’s pharmacokinetics and pharmacodynamics.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with dihydroorotate dehydrogenase highlights its role in pyrimidine biosynthesis . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of the compound within cells affects its therapeutic efficacy and its ability to reach its molecular targets. Studies have shown that the compound’s localization is influenced by its interactions with cellular transport mechanisms, highlighting the importance of understanding its transport and distribution for effective therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is crucial for its effects on gene expression and cell signaling pathways. Understanding the subcellular localization of this compound provides insights into its mechanism of action and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under heating conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group and other positions on the triazolopyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce alcohols or aldehydes.
科学研究应用
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in specific applications.
属性
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAWJDPFMFPHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


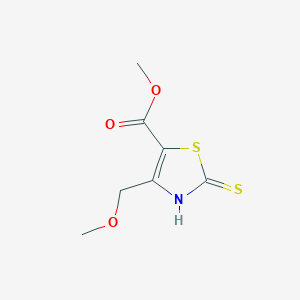

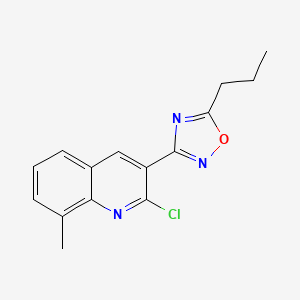
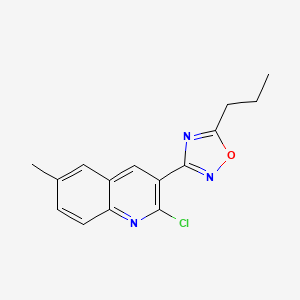

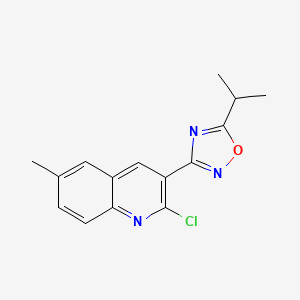
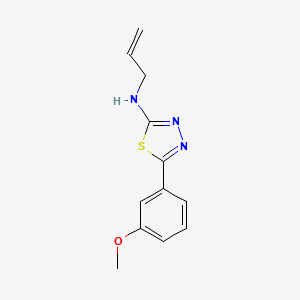
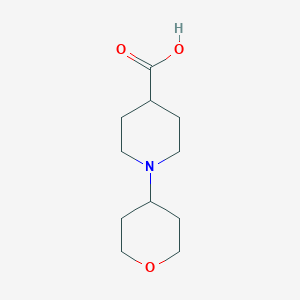
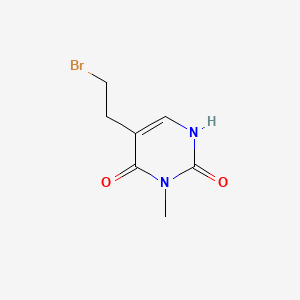
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
